

Using Yoda-1 for Calcium Imaging Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Yoda-1

Cat. No.: B1683513

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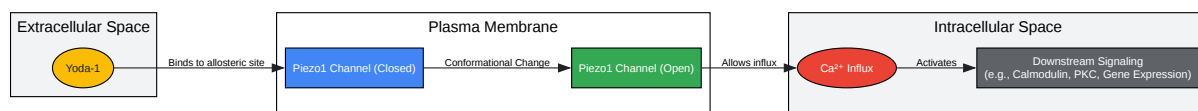
For Researchers, Scientists, and Drug Development Professionals

Introduction

Yoda-1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1] Piezo1 is a large transmembrane protein that converts mechanical stimuli into electrochemical signals by allowing the influx of cations, including calcium (Ca^{2+}), into the cell.[2] The discovery of **Yoda-1** has provided a critical tool for studying the physiological and pathological roles of Piezo1 without the need for mechanical stimulation.[3] **Yoda-1** activates Piezo1 by a "molecular wedge" mechanism, lowering the energy barrier for channel opening and sensitizing it to mechanical forces.[4][5][6] This application note provides detailed protocols and data for utilizing **Yoda-1** in calcium imaging experiments to probe Piezo1 function in various cell types.

Mechanism of Action: Yoda-1 and Piezo1

Yoda-1 selectively binds to an allosteric site on the Piezo1 channel, distinct from the pore region.[4][6] This binding event induces a conformational change that stabilizes the open state of the channel, leading to an influx of cations, most notably Ca^{2+} , down their electrochemical gradient.[7] This influx of Ca^{2+} can be readily visualized and quantified using fluorescent calcium indicators, making **Yoda-1** an invaluable tool for high-throughput screening and detailed mechanistic studies of Piezo1 signaling. **Yoda-1** is selective for Piezo1 and does not activate the related Piezo2 channel.[3]



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Caption: **Yoda-1** signaling pathway.

Quantitative Data for Yoda-1

The effective concentration of **Yoda-1** can vary depending on the cell type, expression level of Piezo1, and the specific experimental conditions. Below is a summary of reported concentrations and EC₅₀ values.

Parameter	Cell Type	Value	Reference(s)
EC ₅₀ (human Piezo1)	HEK293T cells	26.6 μ M	[1][8]
EC ₅₀ (murine Piezo1)	HEK293T cells	17.1 μ M	[1][8]
EC ₅₀ (human RBCs)	Red Blood Cells	1391 nM (1.391 μ M)	[9]
Working Concentration	Sickle Cell Anemia RBCs	0.1 - 10 μ M	[10]
Working Concentration	Human Pulmonary Artery Smooth Muscle Cells	0.5 - 25 μ M (dose-dependent)	[11][12]
Working Concentration	Astrocytes	10 μ M	[13]
Working Concentration	A431 Epidermoid Carcinoma Cells	1.5 μ M	[14]
Working Concentration	Mouse Skeletal Muscle Precursors	3 - 10 μ M	[15]

Note: Due to its hydrophobicity, **Yoda-1** is typically dissolved in DMSO to create a stock solution.[8] The final concentration of DMSO in the experimental medium should be kept low (typically $\leq 0.1\%$) to avoid off-target effects. For aqueous solutions, it is recommended to first dissolve **Yoda-1** in DMF and then dilute with the aqueous buffer; such solutions should be used fresh.[8]

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol outlines a general procedure for measuring intracellular calcium changes in response to **Yoda-1** using the fluorescent indicator Fluo-4 AM.

Materials:

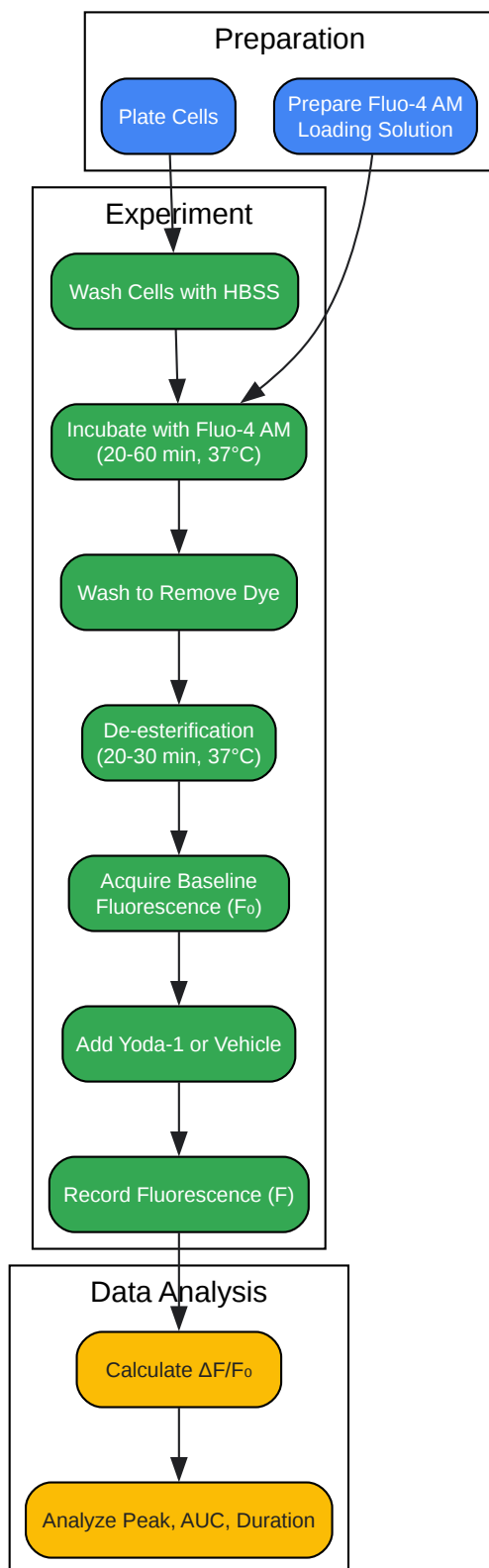
- Cells expressing Piezo1
- **Yoda-1** (stock solution in DMSO)
- Fluo-4 AM
- Pluronic F-127 (optional, aids in dye loading)
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- Probenecid (optional, anion-exchange transport inhibitor)
- Fluorescence microscope or plate reader capable of excitation at ~ 490 nm and emission at ~ 520 nm

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until the desired confluency.
- Dye Loading:

- Prepare a loading solution of 2-5 μ M Fluo-4 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye entry into the cells.[\[16\]](#)
- Remove the culture medium and wash the cells once with HBSS.
- Incubate the cells with the Fluo-4 AM loading solution for 20-60 minutes at 37°C.[\[2\]](#)[\[10\]](#)
The optimal loading time should be determined empirically for each cell type.
- De-esterification:
 - Wash the cells three times with warm HBSS to remove extracellular dye.[\[2\]](#)
 - Incubate the cells in HBSS (with or without 1-2.5 mM probenecid to prevent dye extrusion) for 20-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[\[16\]](#)
- Baseline Measurement:
 - Place the imaging dish on the microscope stage and allow the cells to equilibrate for 2-3 minutes.
 - Acquire a stable baseline fluorescence signal (F_0) for 1-3 minutes before adding **Yoda-1**.[\[16\]](#)
- **Yoda-1** Stimulation:
 - Prepare the desired concentration of **Yoda-1** in HBSS.
 - Add the **Yoda-1** solution to the cells. For kinetic measurements, ensure rapid and uniform application. A vehicle control (e.g., HBSS with the same final concentration of DMSO) should be run in parallel.
 - Immediately begin recording the fluorescence intensity (F) over time.
- Data Analysis:
 - The change in intracellular calcium is typically represented as the ratio of fluorescence relative to the baseline (F/F_0) or as the change in fluorescence over baseline ($\Delta F/F_0 = (F - F_0)/F_0$).

- Analyze the peak response, the area under the curve, and the duration of the calcium signal.



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